Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate
CAS No.:
Cat. No.: VC19950191
Molecular Formula: C11H14ClNO4S
Molecular Weight: 291.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO4S |
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Molecular Weight | 291.75 g/mol |
IUPAC Name | ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate |
Standard InChI | InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
Standard InChI Key | ZUSSKJYWNNTTFF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is systematically named according to IUPAC guidelines as follows:
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IUPAC Name: Ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate
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Molecular Formula:
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Molecular Weight: 301.73 g/mol (calculated from atomic masses)
The structure comprises a propanoate ester () with a sulfonamido group () attached to the central carbon, which is further substituted by a 4-chlorophenyl ring.
Structural Elucidation and Spectroscopic Data
While direct spectroscopic data for this compound are unavailable, analogous compounds provide insight. For example, ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (compound 5 in ) exhibits distinct -NMR signals for diastereotopic methylene protons ( 3.4–4.2 ppm) and aromatic protons ( 7.2–7.6 ppm) . Similarly, the sulfonamido group’s moiety typically appears in -NMR near 125–135 ppm .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of ethyl 3-((4-chlorophenyl)sulfonamido)propanoate likely involves a two-step process:
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Sulfonamide Formation: Reaction of 4-chlorobenzenesulfonyl chloride with a β-aminopropanoate ester.
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Esterification: If the carboxylic acid intermediate is formed, esterification with ethanol under acidic conditions.
Sulfonamide Coupling
A procedure adapted from details the synthesis of ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (5). For the target compound, substituting 4-chlorobenzenesulfonyl chloride and β-aminopropanoic acid would yield the intermediate sulfonamide. Key steps include:
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Reactants: 4-Chlorobenzenesulfonyl chloride (1.2 eq), β-aminopropanoic acid (1 eq), base (e.g., pyridine).
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Conditions: Stirred in dichloromethane at 0°C for 2 hours, followed by room-temperature stirring overnight .
Esterification
If the carboxylic acid is formed during sulfonamide synthesis, esterification with ethanol can be achieved using:
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Catalyst: Concentrated (0.1 eq).
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Conditions: Reflux for 6–8 hours, followed by neutralization and extraction .
Physicochemical Properties
Physical State and Solubility
Based on analogous compounds like ethyl 3-(4-chlorophenyl)propanoate :
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Physical State: Likely a colorless to pale-yellow liquid or low-melting solid.
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Density: Estimated (higher than ethyl 3-(4-chlorophenyl)propanoate due to the sulfonamido group) .
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Boiling Point: Projected (similar to sulfonamide esters in ).
Spectral Characteristics
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